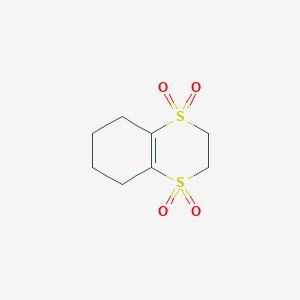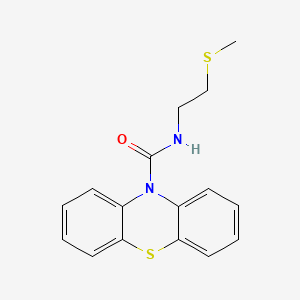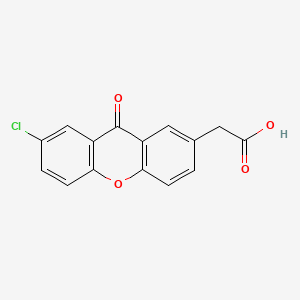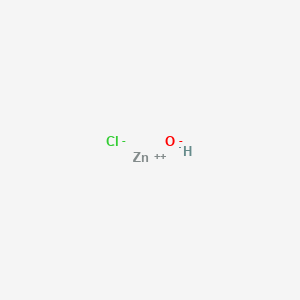![molecular formula C18H39NSi B14641160 1-{4-[Dibutyl(methyl)silyl]butyl}piperidine CAS No. 52371-78-5](/img/structure/B14641160.png)
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine is a compound that features a piperidine ring substituted with a butyl chain that is further modified with a dibutyl(methyl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Dibutyl(methyl)silyl]butyl}piperidine typically involves the reaction of piperidine with a suitable butylating agent followed by silylation. One common method involves the use of dibutyl(methyl)silyl chloride as the silylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the silyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted piperidines or silyl ethers.
Aplicaciones Científicas De Investigación
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{4-[Dibutyl(methyl)silyl]butyl}piperidine involves its interaction with various molecular targets. The silyl group can act as a protecting group, preventing unwanted reactions at the piperidine nitrogen. This allows for selective reactions at other sites on the molecule. The piperidine ring can interact with biological targets, potentially influencing neurotransmitter systems or enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
1-{[Dibutyl(methyl)silyl]methyl}piperidine: Similar structure but with a different substitution pattern.
1-{4-[Dibutyl(methyl)silyl]butyl}pyrrolidine: Similar structure but with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness
1-{4-[Dibutyl(methyl)silyl]butyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the silyl group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
52371-78-5 |
|---|---|
Fórmula molecular |
C18H39NSi |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
dibutyl-methyl-(4-piperidin-1-ylbutyl)silane |
InChI |
InChI=1S/C18H39NSi/c1-4-6-16-20(3,17-7-5-2)18-12-11-15-19-13-9-8-10-14-19/h4-18H2,1-3H3 |
Clave InChI |
GCMKLYWXQAFUJO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(CCCC)CCCCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)






![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)

